![molecular formula C10H20N4 B13608625 2-Methyl-1-(1-methyl-3-propyl-1h-1,2,4-triazol-5-yl)propan-1-amine](/img/no-structure.png)
2-Methyl-1-(1-methyl-3-propyl-1h-1,2,4-triazol-5-yl)propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-1-(1-methyl-3-propyl-1h-1,2,4-triazol-5-yl)propan-1-amine is a chemical compound with the molecular formula C10H20N4 and a molecular weight of 196.29 g/mol . This compound features a triazole ring, which is a five-membered heterocyclic ring containing three nitrogen atoms. The presence of the triazole ring imparts unique chemical and biological properties to the compound.
Vorbereitungsmethoden
The synthesis of 2-Methyl-1-(1-methyl-3-propyl-1h-1,2,4-triazol-5-yl)propan-1-amine involves several steps. One common method includes the formation of the triazole ring through a cyclization reaction. The starting materials typically include a suitable amine and a nitrile compound, which undergo cyclization under acidic or basic conditions to form the triazole ring . Industrial production methods may involve continuous flow processes to enhance efficiency and yield .
Analyse Chemischer Reaktionen
2-Methyl-1-(1-methyl-3-propyl-1h-1,2,4-triazol-5-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can participate in substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common reagents used in these reactions include acids, bases, and metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Methyl-1-(1-methyl-3-propyl-1h-1,2,4-triazol-5-yl)propan-1-amine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-Methyl-1-(1-methyl-3-propyl-1h-1,2,4-triazol-5-yl)propan-1-amine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .
Vergleich Mit ähnlichen Verbindungen
2-Methyl-1-(1-methyl-3-propyl-1h-1,2,4-triazol-5-yl)propan-1-amine can be compared with other triazole-containing compounds, such as:
1,2,4-Triazole: A simpler triazole compound with similar chemical properties but lacking the additional functional groups.
1,2,3-Triazole: Another triazole isomer with different reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C10H20N4 |
---|---|
Molekulargewicht |
196.29 g/mol |
IUPAC-Name |
2-methyl-1-(2-methyl-5-propyl-1,2,4-triazol-3-yl)propan-1-amine |
InChI |
InChI=1S/C10H20N4/c1-5-6-8-12-10(14(4)13-8)9(11)7(2)3/h7,9H,5-6,11H2,1-4H3 |
InChI-Schlüssel |
RSNPEMHCWQQIPQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=NN(C(=N1)C(C(C)C)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.